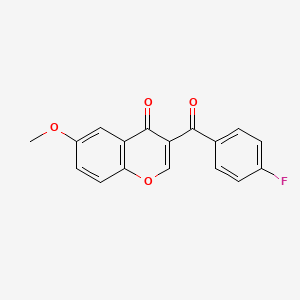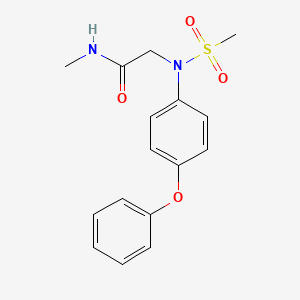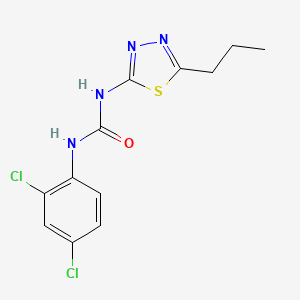
5-(1,3-benzodioxol-5-yl)-2-(2-fluorobenzyl)-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-benzodioxol-5-yl)-2-(2-fluorobenzyl)-2H-tetrazole, commonly known as BDF 2209, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
BDF 2209 has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of BDF 2209 is not fully understood. However, it has been suggested that it may act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate.
Biochemical and Physiological Effects:
BDF 2209 has been found to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and to have anticonvulsant effects. It has also been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of BDF 2209 is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are many potential future directions for the study of BDF 2209. One area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative disorders. Another area of interest is its potential use as an analgesic and anti-inflammatory agent. Further studies are needed to fully understand the mechanism of action of BDF 2209 and its potential applications in various fields of scientific research.
Synthesis Methods
BDF 2209 can be synthesized using a multi-step process that involves the reaction of 2-fluorobenzyl bromide with 1,3-benzodioxole-5-carbaldehyde to form an intermediate compound. This intermediate compound is then reacted with sodium azide in the presence of copper sulfate to yield BDF 2209.
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-[(2-fluorophenyl)methyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2/c16-12-4-2-1-3-11(12)8-20-18-15(17-19-20)10-5-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMWUVIUQORIOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline](/img/structure/B5777269.png)
![N-(3-methoxyphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5777274.png)

![5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5777288.png)

![4-{[(cyclohexylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5777296.png)

![5,6-dimethyl-4-[4-(2-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5777318.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5777320.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methylbenzamide](/img/structure/B5777334.png)

![3-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5777353.png)

![(2,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5777368.png)